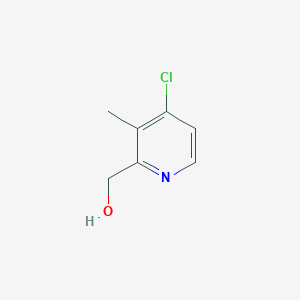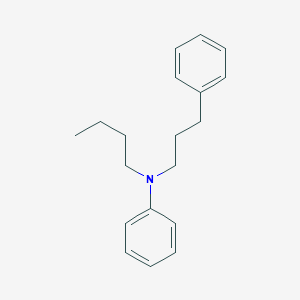
N-Butyl-N-(3-phenylpropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-(3-phenylpropyl)aniline (BPPA) is a chemical compound that belongs to the class of aromatic amines. It is commonly used in scientific research due to its unique properties and applications.
Applications De Recherche Scientifique
N-Butyl-N-(3-phenylpropyl)aniline has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study protein-ligand interactions. N-Butyl-N-(3-phenylpropyl)aniline has also been used to study the binding of drugs to proteins. Additionally, N-Butyl-N-(3-phenylpropyl)aniline has been used to study the structure and function of enzymes.
Mécanisme D'action
The mechanism of action of N-Butyl-N-(3-phenylpropyl)aniline is not well understood. However, it is believed that N-Butyl-N-(3-phenylpropyl)aniline interacts with proteins and enzymes through non-covalent interactions. These interactions can alter the conformation and function of the protein or enzyme.
Effets Biochimiques Et Physiologiques
N-Butyl-N-(3-phenylpropyl)aniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. N-Butyl-N-(3-phenylpropyl)aniline has also been shown to have antioxidant properties and can scavenge free radicals. Additionally, N-Butyl-N-(3-phenylpropyl)aniline has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Butyl-N-(3-phenylpropyl)aniline in lab experiments is its high purity and yield. Additionally, N-Butyl-N-(3-phenylpropyl)aniline is relatively easy to synthesize and can be purified through a variety of methods. However, one limitation of using N-Butyl-N-(3-phenylpropyl)aniline is that its mechanism of action is not well understood. Additionally, N-Butyl-N-(3-phenylpropyl)aniline can be toxic in high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-Butyl-N-(3-phenylpropyl)aniline in scientific research. One potential application is the use of N-Butyl-N-(3-phenylpropyl)aniline as a fluorescent probe to study protein-protein interactions. Additionally, N-Butyl-N-(3-phenylpropyl)aniline could be used to study the structure and function of membrane proteins. Finally, N-Butyl-N-(3-phenylpropyl)aniline could be used to develop new drugs that target specific enzymes or proteins.
Conclusion:
In conclusion, N-Butyl-N-(3-phenylpropyl)aniline is a unique chemical compound that has a variety of applications in scientific research. Its high purity and yield make it an attractive option for lab experiments. While its mechanism of action is not well understood, N-Butyl-N-(3-phenylpropyl)aniline has been shown to have a variety of biochemical and physiological effects. Additionally, there are several future directions for the use of N-Butyl-N-(3-phenylpropyl)aniline in scientific research.
Méthodes De Synthèse
The synthesis of N-Butyl-N-(3-phenylpropyl)aniline involves the reaction of 3-phenylpropylamine with butyraldehyde. The reaction is catalyzed by an acid catalyst, and the product is purified through recrystallization. The yield of N-Butyl-N-(3-phenylpropyl)aniline is typically high, and the purity can be further improved through additional purification techniques.
Propriétés
Numéro CAS |
102116-33-6 |
|---|---|
Nom du produit |
N-Butyl-N-(3-phenylpropyl)aniline |
Formule moléculaire |
C19H25N |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
N-butyl-N-(3-phenylpropyl)aniline |
InChI |
InChI=1S/C19H25N/c1-2-3-16-20(19-14-8-5-9-15-19)17-10-13-18-11-6-4-7-12-18/h4-9,11-12,14-15H,2-3,10,13,16-17H2,1H3 |
Clé InChI |
GLJVKKYUVODIIP-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCCCN(CCCC1=CC=CC=C1)C2=CC=CC=C2 |
Synonymes |
N-Butyl-N-(3-phenylpropyl)aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
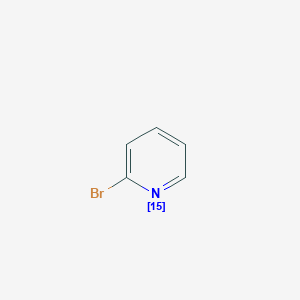
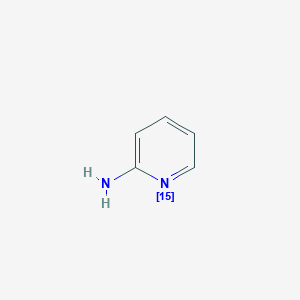
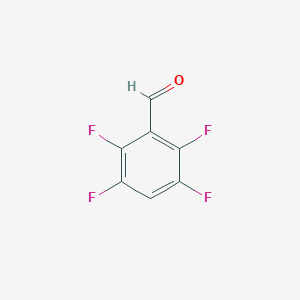
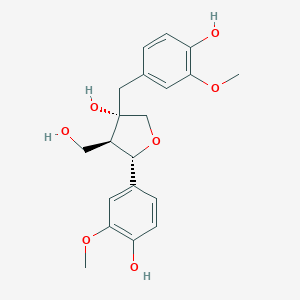
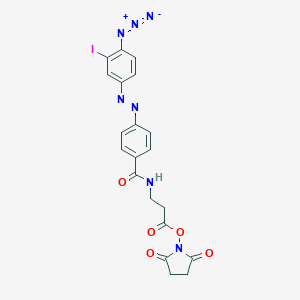
![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)
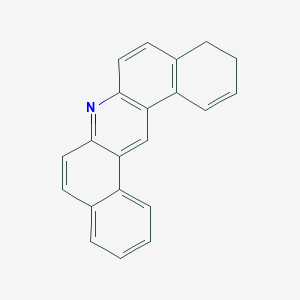
![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)
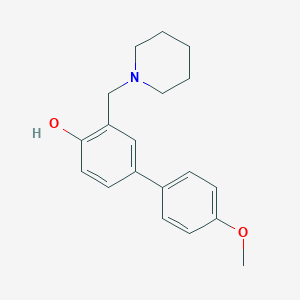

![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)
